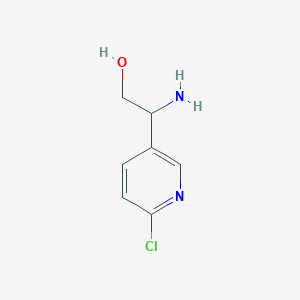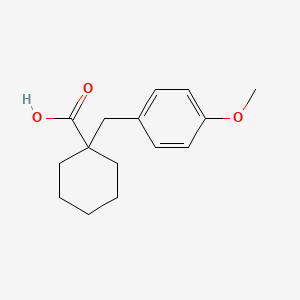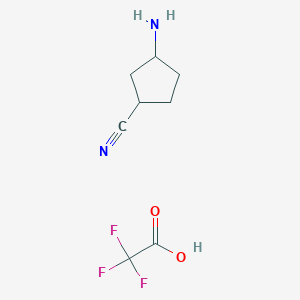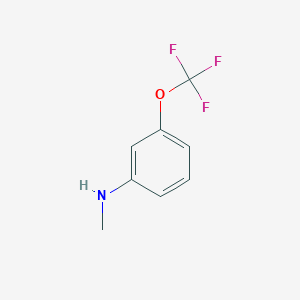![molecular formula C18H19N5O3S B12276387 methyl N-[6-[4-(2-aminopropanoylamino)phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate](/img/structure/B12276387.png)
methyl N-[6-[4-(2-aminopropanoylamino)phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Denibulin is a novel small molecule vascular-disrupting agent developed by MediciNova for the treatment of solid tumor cancers. It selectively disrupts newly-formed tumor blood vessels, shutting down tumor blood flow and causing central necrosis of solid tumors . Denibulin has shown promising results in preclinical and clinical studies, making it a potential candidate for cancer therapy.
Preparation Methods
Denibulin is synthesized through a series of chemical reactions involving the formation of a benzimidazole core structure. The synthetic route typically involves the following steps:
Formation of the benzimidazole core: This is achieved by reacting o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Thioether formation: The benzimidazole core is then reacted with a thiol compound to introduce the thioether linkage.
Carbamate formation: The final step involves the reaction of the thioether intermediate with an isocyanate to form the carbamate group.
The reaction conditions for these steps include the use of solvents such as dimethyl sulfoxide and catalysts like triethylamine. The industrial production of denibulin follows similar synthetic routes but is optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Denibulin undergoes various chemical reactions, including:
Oxidation: Denibulin can be oxidized to form sulfoxides and sulfones. Common reagents for oxidation include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of denibulin can lead to the formation of thiols and amines. Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Denibulin can undergo nucleophilic substitution reactions, where the thioether group can be replaced by other nucleophiles like amines or alcohols.
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzimidazoles .
Scientific Research Applications
Denibulin has a wide range of scientific research applications, including:
Chemistry: Denibulin is used as a model compound to study the synthesis and reactivity of benzimidazole derivatives.
Biology: Denibulin is used to investigate the mechanisms of vascular disruption and its effects on tumor vasculature.
Medicine: Denibulin is being studied for its potential use in cancer therapy, particularly in targeting solid tumors.
Industry: Denibulin is used in the development of new vascular-disrupting agents and as a reference compound in drug discovery
Mechanism of Action
Denibulin exerts its effects by selectively disrupting newly-formed tumor blood vessels. It inhibits microtubule assembly, resulting in the disruption of the cytoskeleton of tumor vascular endothelial cells. This leads to the shutdown of tumor blood flow and causes central necrosis of solid tumors. The molecular targets of denibulin include vascular endothelial growth factor receptors and other proteins involved in angiogenesis and cell survival .
Comparison with Similar Compounds
Denibulin is unique among vascular-disrupting agents due to its selective action on newly-formed tumor blood vessels. Similar compounds include:
Combretastatin A-4: Another vascular-disrupting agent that targets tumor vasculature but has a different chemical structure.
Oxi4503: A derivative of combretastatin A-4 with enhanced potency and selectivity.
ZD6126: A vascular-disrupting agent that also targets microtubules but has different pharmacokinetic properties.
Denibulin’s uniqueness lies in its specific mechanism of action and its potential for use in combination therapies with other anticancer agents .
Properties
IUPAC Name |
methyl N-[6-[4-(2-aminopropanoylamino)phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-10(19)16(24)20-11-3-5-12(6-4-11)27-13-7-8-14-15(9-13)22-17(21-14)23-18(25)26-2/h3-10H,19H2,1-2H3,(H,20,24)(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOHLWCIAJNSEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,4'-hexane-1,6-diylbistetrahydro-1aH-oxireno[f]isoindole-3,5(2H,4H)-dione](/img/structure/B12276305.png)


amino}methyl)benzonitrile](/img/structure/B12276319.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-1,3-benzothiazole](/img/structure/B12276322.png)


![1-Chlorobicyclo[2.2.2]octane](/img/structure/B12276353.png)

![2-[(4-Cyanobenzyl)sulfanyl]-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B12276368.png)
![1-(4-Chlorophenyl)-4-[(4-fluorobenzyl)sulfanyl]phthalazine](/img/structure/B12276375.png)
![Bis[(trimethylsilyl)cyclopentadienyl]zirconiumdichloride](/img/structure/B12276389.png)


